

An In-depth Technical Guide to 5-Acetylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Acetylthiophene-2-carboxylic acid

Cat. No.: B121105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-carboxylic acid is a key heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring both a carboxylic acid and a ketone on a thiophene scaffold, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.^[1] This compound is particularly valuable in the development of novel pharmaceuticals, agrochemicals, and advanced materials, such as conductive polymers and organic electronics.^[1] Its structure allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and biological properties of target compounds.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and purification protocols.

Chemical and Physical Properties

5-Acetylthiophene-2-carboxylic acid is typically an off-white to light yellow crystalline powder under standard conditions.^[1] It exhibits poor solubility in water but is soluble in various organic solvents, including dichloromethane, chloroform, ethanol, and acetone.^[3] Due to its acidic nature, it readily reacts with bases to form corresponding salts.^[3]

Table 1: Physicochemical Properties of 5-Acetylthiophene-2-carboxylic acid

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ O ₃ S	[4]
Molecular Weight	170.19 g/mol	[4]
CAS Number	4066-41-5	[4]
Appearance	Off-white to pale yellow crystalline powder	[1]
Melting Point	204-205 °C, 208-212 °C, 210-212 °C	[1][5][6]
Boiling Point	385.2 °C at 760 mmHg	[5]
Density	~1.383 g/cm ³	[5]
Solubility	Poorly soluble in water; Soluble in ethanol, acetone, dichloromethane	[7]

Table 2: Spectroscopic Data of 5-Acetylthiophene-2-carboxylic acid

Technique	Characteristic Peaks / Shifts	Reference(s)
¹ H NMR	Signals corresponding to two aromatic protons on the thiophene ring, a methyl group singlet (acetyl), and a carboxylic acid proton (broad singlet).	[8]
¹³ C NMR	Resonances for carbonyl carbons (ketone and carboxylic acid), aromatic carbons of the thiophene ring, and a methyl carbon. Carbonyl carbons typically appear in the 160-190 ppm range.	[5][8]
IR Spectroscopy	- Very broad O-H stretch (carboxylic acid): ~3300-2500 cm ⁻¹ - C=O stretch (carboxylic acid): ~1760-1690 cm ⁻¹ - C=O stretch (ketone): ~1715-1680 cm ⁻¹ - C-O stretch: ~1320-1210 cm ⁻¹	[4][9]
Mass Spectrometry	Molecular Ion Peak (M ⁺) corresponding to its molecular weight.	[8]

Experimental Protocols

The synthesis of **5-acetylthiophene-2-carboxylic acid** is most commonly achieved through the oxidation of a suitable precursor. One established method involves the oxidation of 5-acetyl-2-thienylacetic acid.

Protocol 1: Synthesis via Oxidation of 5-Acetyl-2-thienylacetic Acid

This protocol is based on the selective oxidation of the acetic acid side chain.

Materials:

- 5-Acetyl-2-thienylacetic acid
- Chromic anhydride (CrO_3) or Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)
- Acetic acid
- Acetic anhydride
- Pyridine (optional, as a complexing agent for CrO_3)
- Ether
- Concentrated Hydrochloric Acid (HCl)
- Water

Procedure:

- In a round-bottom flask, dissolve 5-acetyl-2-thienylacetic acid in glacial acetic acid.
- Cool the solution in an ice bath to approximately 10 °C.
- Slowly and portion-wise, add the oxidizing agent (e.g., a chromic anhydride-acetic acid complex or potassium dichromate) to the stirred solution, maintaining the temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
- Quench the reaction by carefully adding water.
- Acidify the mixture to a low pH with concentrated hydrochloric acid.
- Extract the product into ether multiple times.

- Combine the organic layers, wash with water, and then dry over an anhydrous salt like sodium sulfate.
- Evaporate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

The crude **5-acetylthiophene-2-carboxylic acid** can be purified by recrystallization.

Materials:

- Crude **5-acetylthiophene-2-carboxylic acid**
- Water or a benzene/petroleum ether solvent system
- Heating mantle or steam bath
- Büchner funnel and flask

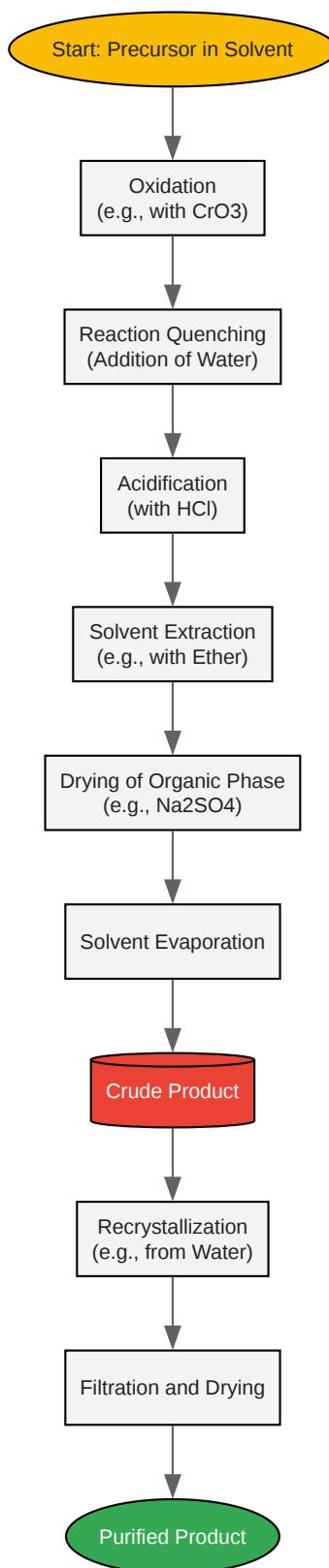
Procedure:

- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of hot solvent (e.g., water) to dissolve the solid completely.[\[7\]](#)
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.
- Allow the solution to cool slowly to room temperature to form crystals.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven or desiccator.

Visualizations

Logical Relationship: Role as a Chemical Intermediate

The following diagram illustrates the central role of **5-acetylthiophene-2-carboxylic acid** as a versatile intermediate in the synthesis of pharmaceuticals and functional materials.



[Click to download full resolution via product page](#)

Role as a Versatile Chemical Intermediate

Experimental Workflow: Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of **5-acetylthiophene-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Acetylthiophene-2-carboxylic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An analysis of ¹³C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
- 7. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 8. 5-Acetylthiophene-2-carboxylic acid(4066-41-5) 1H NMR spectrum [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Acetylthiophene-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121105#5-acetylthiophene-2-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com